molecular formula C18H16O5 B2673291 7-Methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one CAS No. 637749-34-9

7-Methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one

Cat. No. B2673291
M. Wt: 312.321
InChI Key: KUXCGFRJSYXULW-UHFFFAOYSA-N
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Description

7-Methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one is a chemical compound1. However, the detailed description of this compound is not readily available in the sources I found.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature2. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol2. However, the specific synthesis process for 7-Methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one is not provided in the sources I found.



Molecular Structure Analysis

The molecular structure of similar compounds can be found in the literature3. However, the specific molecular structure analysis for 7-Methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one is not provided in the sources I found.



Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported in the literature2. However, the specific chemical reactions analysis for 7-Methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one is not provided in the sources I found.



Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in the literature45. However, the specific physical and chemical properties analysis for 7-Methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one is not provided in the sources I found.


Scientific Research Applications

  • Scientific Field: Material Science
    • Application Summary : 4-hydroxy-3-methoxybenzaldehyde nicotinamide organic co-crystal has been studied for third harmonic nonlinear optical applications .
    • Methods of Application : The co-crystal was grown by the slow evaporation method using ethanol solvent. The structural parameters and crystalline nature occurring in the co-crystal were analyzed by X-ray diffraction techniques .
    • Results or Outcomes : The polarizability and first-order hyperpolarizability of the 4H3MN molecule obtained values 3.837×10 –23 esu and 2.19×10 –29 esu, respectively .
  • Scientific Field: Material Science
    • Application Summary : 4-hydroxy-3-methoxybenzaldehyde nicotinamide organic co-crystal has been studied for third harmonic nonlinear optical applications .
    • Methods of Application : The co-crystal was grown by the slow evaporation method using ethanol solvent. The structural parameters and crystalline nature occurring in the co-crystal were analyzed by X-ray diffraction techniques .
    • Results or Outcomes : The polarizability and first-order hyperpolarizability of the 4H3MN molecule obtained values 3.837×10 –23 esu and 2.19×10 –29 esu, respectively .

Safety And Hazards

The safety and hazards of similar compounds can be found in the literature4. However, the specific safety and hazards for 7-Methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one is not provided in the sources I found.


Future Directions

The future directions for the research and development of similar compounds can be inferred from the literature2. However, the specific future directions for 7-Methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one is not provided in the sources I found.


Please note that the information provided here is based on the available sources and there might be more recent studies or data that are not included in this response. For a more comprehensive analysis, it is recommended to consult a specialist in the field or conduct a thorough literature review.


properties

IUPAC Name

7-methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-11-18(23-13-6-4-12(20-2)5-7-13)17(19)15-9-8-14(21-3)10-16(15)22-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXCGFRJSYXULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one

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